1,3,5-Trithiane, 2,4,6-tris(4-nitrophenyl)-
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Overview
Description
1,3,5-Trithiane, 2,4,6-tris(4-nitrophenyl)-: is a chemical compound that belongs to the class of trithianes. Trithianes are heterocyclic compounds containing a six-membered ring with alternating methylene bridges and thioether groups. The compound is characterized by the presence of three nitrophenyl groups attached to the trithiane ring, making it a highly substituted derivative of 1,3,5-trithiane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trithiane, 2,4,6-tris(4-nitrophenyl)- can be synthesized through the reaction of 1,3,5-trithiane with 4-nitrobenzaldehyde under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction. The reaction mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trithiane, 2,4,6-tris(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like tin(II) chloride in hydrochloric acid, leading to the formation of amino derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder, and catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, and halogens (chlorine, bromine).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Nitro-substituted derivatives and halogenated compounds.
Scientific Research Applications
Chemistry: 1,3,5-Trithiane, 2,4,6-tris(4-nitrophenyl)- is used as a building block in organic synthesis. It serves as a masked source of formaldehyde and can be deprotonated with organolithium reagents to form lithium derivatives, which can be further alkylated .
Biology and Medicine: The presence of nitrophenyl groups enhances the compound’s biological activity .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coordination compounds. Its ability to act as a ligand in metal complexes makes it valuable in material science .
Mechanism of Action
The mechanism of action of 1,3,5-Trithiane, 2,4,6-tris(4-nitrophenyl)- involves its interaction with molecular targets through its functional groups. The nitrophenyl groups can participate in various chemical reactions, including nucleophilic and electrophilic interactions. The compound’s sulfur atoms can coordinate with metal ions, forming stable complexes that exhibit unique chemical properties .
Comparison with Similar Compounds
1,3,5-Trithiane: The parent compound with no nitrophenyl substitution.
2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane: A highly methylated derivative of 1,3,5-trithiane.
1,3,5-Trithiane, 2,4,6-trimethyl-: Another methyl-substituted derivative.
Uniqueness: The nitrophenyl groups introduce electron-withdrawing effects, making the compound more susceptible to nucleophilic attacks and increasing its overall chemical versatility .
Properties
CAS No. |
62136-45-2 |
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Molecular Formula |
C21H15N3O6S3 |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2,4,6-tris(4-nitrophenyl)-1,3,5-trithiane |
InChI |
InChI=1S/C21H15N3O6S3/c25-22(26)16-7-1-13(2-8-16)19-31-20(14-3-9-17(10-4-14)23(27)28)33-21(32-19)15-5-11-18(12-6-15)24(29)30/h1-12,19-21H |
InChI Key |
GSHLNTQSNIZVSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2SC(SC(S2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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